Sodium nonyl sulfate
Overview
Description
Sodium nonyl sulfate is an anionic surfactant commonly used in various industrial and household applications. It is known for its excellent wetting, emulsifying, and detergent properties. The compound is composed of a nonyl group attached to a sulfate group, making it highly effective in reducing surface tension and enhancing the solubility of hydrophobic substances in water.
Scientific Research Applications
Sodium nonyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in micellar and microemulsion electrokinetic chromatography.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to solubilize hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Safety and Hazards
Mechanism of Action
Target of Action
Sodium nonyl sulfate is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of this compound are the water molecules in a solution. It interacts with these molecules to change the properties of the solution, such as its surface tension .
Mode of Action
This compound, like other surfactants, works by reducing the surface tension of a liquid, allowing it to spread more easily. This is achieved through the interaction of the surfactant with water molecules. The surfactant molecules align at the water-air interface, reducing the surface tension and allowing the water to spread more easily .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its surfactant properties. It is involved in the formation of micelles, which are small aggregates of surfactant molecules. Micelles form when the concentration of the surfactant in a solution reaches a certain level, known as the critical micelle concentration (CMC) . The formation of micelles can affect various biochemical processes, such as the solubilization of hydrophobic compounds .
Pharmacokinetics
The pharmacokinetics of this compound, like other surfactants, is largely dependent on its concentration in a solution. At concentrations below the CMC, the surfactant exists primarily as individual molecules. When the concentration exceeds the cmc, micelles begin to form . The CMC of this compound in water and in a 25 mmol L−1 borate buffer pH 8.5 without and with addition of 20% (v/v) of acetonitrile ranged from 60 mmol L−1 .
Result of Action
The primary result of the action of this compound is a reduction in the surface tension of a solution, which can have various effects depending on the specific application. For example, in cleaning products, this can help the solution to spread more easily and penetrate dirt and grease. In the case of biochemical applications, the formation of micelles can help to solubilize hydrophobic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in a solution can affect the CMC and therefore the formation of micelles . Additionally, the pH and temperature of the solution can also have an impact on the surfactant’s action . It’s also important to note that surfactants, including this compound, can have environmental risks and toxicity, and their presence in the environment needs to be monitored and controlled .
Biochemical Analysis
Biochemical Properties
As a surfactant, it can interact with various biomolecules, particularly lipids, due to its hydrophilic and hydrophobic regions . This allows it to insert itself into lipid bilayers, disrupting their structure and function .
Cellular Effects
They can also interfere with cell signaling pathways and gene expression by disrupting the lipid rafts where many signaling proteins reside .
Molecular Mechanism
The molecular mechanism of Sodium nonyl sulfate involves its interaction with lipid bilayers. Its hydrophobic tail can insert into the lipid bilayer, while its hydrophilic head remains in the aqueous environment. This disrupts the structure of the lipid bilayer, potentially leading to cell lysis .
Temporal Effects in Laboratory Settings
Surfactants can have long-term effects on cellular function, particularly if they disrupt the lipid bilayers of cells .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Surfactants can have toxic effects at high doses, particularly if they lead to widespread cell lysis .
Metabolic Pathways
As a surfactant, it does not interact with enzymes or cofactors in the same way that substrates or inhibitors might .
Transport and Distribution
As a small, amphipathic molecule, it is likely to be able to diffuse across cell membranes .
Subcellular Localization
Due to its surfactant properties, it is likely to be found wherever there are lipid bilayers, such as the plasma membrane and the membranes of organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium nonyl sulfate is typically synthesized through the sulfation of nonyl alcohol. The reaction involves the following steps:
Sulfation: Nonyl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form nonyl sulfate.
Neutralization: The resulting nonyl sulfate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction conditions typically include a temperature range of 30-60°C and a molar ratio of sulfur trioxide to nonyl alcohol of 1:1 .
Chemical Reactions Analysis
Types of Reactions: Sodium nonyl sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonates.
Reduction: Under certain conditions, this compound can be reduced to nonyl alcohol.
Substitution: The sulfate group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Nonyl alcohol
Substitution: Various substituted nonyl compounds
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl sulfate
- Sodium octyl sulfate
Comparison: Sodium nonyl sulfate is unique due to its nonyl group, which provides distinct hydrophobic properties compared to other alkyl sulfates. It has a higher critical micelle concentration than sodium dodecyl sulfate and sodium lauryl sulfate, making it suitable for specific applications where lower surfactant concentrations are required .
Properties
{ "Design of the Synthesis Pathway": "Sodium nonyl sulfate can be synthesized through the sulfation of nonyl alcohol.", "Starting Materials": [ "Nonyl alcohol", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Mix nonyl alcohol and sulfur trioxide in a reactor vessel.", "Heat the mixture to 80-100°C and maintain the temperature for 2-3 hours.", "Add sodium hydroxide to the reaction mixture to neutralize the excess sulfur trioxide.", "Add water to the reaction mixture to dissolve the sodium sulfate byproduct and form the sodium nonyl sulfate product.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the final product." ] } | |
CAS No. |
1072-15-7 |
Molecular Formula |
C9H20NaO4S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
sodium;nonyl sulfate |
InChI |
InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
InChI Key |
FQIXOJDROMTZGQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)O.[Na] |
1072-15-7 | |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of anionic surfactants affect their interaction with Bovine Serum Albumin (BSA)?
A2: Research suggests a direct correlation between the alkyl chain length of anionic surfactants and their affinity for BSA []. Specifically, longer alkyl chains correspond to a stronger interaction. This trend is evident in the varying molar ratios of surfactant to BSA required to prevent the formation of modified monomers. For instance, Sodium Nonyl Sulfate requires a significantly higher molar ratio (~40) compared to Sodium Dodecyl Sulfate (7) or Sodium Tetradecyl Sulfate (5) to achieve the same effect []. This difference in affinity can be attributed to the increased hydrophobic interactions between the longer alkyl chain and nonpolar regions of the BSA molecule.
Q2: Can computational methods be used to study this compound self-assembly, and what insights can they provide?
A3: Yes, coarse-grained molecular dynamics (CG-MD) simulations offer valuable insights into the self-assembly behavior of this compound in aqueous solutions [, ]. These simulations can predict essential properties such as the critical micelle concentration (CMC), which signifies the concentration at which micelles start forming. While directly estimating CMC from high-concentration simulations may underestimate the value, incorporating the simulated free monomer concentration into theoretical models significantly improves CMC prediction accuracy []. Furthermore, CG-MD simulations can elucidate the morphology of this compound aggregates, revealing a potential transition from spherical to rod-like micelles at specific aggregation numbers, which tend to increase with longer alkyl chains [].
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